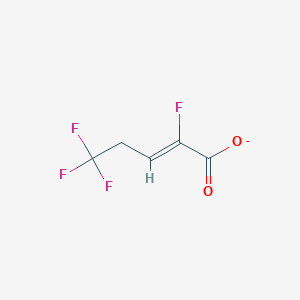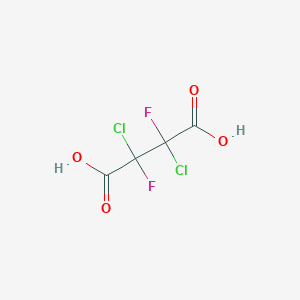
2,3-Dichloro-2,3-difluorobutanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichloro-2,3-difluorobutanedioic acid is an organic compound with the molecular formula C4H2Cl2F2O4 It is a derivative of butanedioic acid, where two hydrogen atoms are replaced by chlorine and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-2,3-difluorobutanedioic acid typically involves the halogenation of butanedioic acid derivatives. One common method is the reaction of butanedioic acid with chlorine and fluorine gases under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation reactions. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to achieve the desired outcome.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dichloro-2,3-difluorobutanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
2,3-Dichloro-2,3-difluorobutanedioic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,3-dichloro-2,3-difluorobutanedioic acid involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to changes in their structure and function. The pathways involved in its action depend on the specific application and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dichlorobutanedioic acid: Similar structure but lacks fluorine atoms.
2,3-Difluorobutanedioic acid: Similar structure but lacks chlorine atoms.
2,3-Dichloro-2-fluorobutanedioic acid: Contains both chlorine and fluorine but in different proportions.
Uniqueness
2,3-Dichloro-2,3-difluorobutanedioic acid is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties
Propriétés
Numéro CAS |
377-34-4 |
|---|---|
Formule moléculaire |
C4H2Cl2F2O4 |
Poids moléculaire |
222.96 g/mol |
Nom IUPAC |
2,3-dichloro-2,3-difluorobutanedioic acid |
InChI |
InChI=1S/C4H2Cl2F2O4/c5-3(7,1(9)10)4(6,8)2(11)12/h(H,9,10)(H,11,12) |
Clé InChI |
DNNMVKPGIKEQGO-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(C(C(=O)O)(F)Cl)(F)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


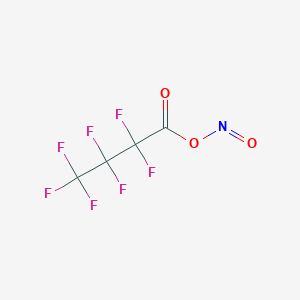

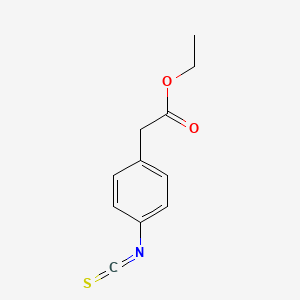
![2-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylimino]-5-[(6-methylpyridin-3-yl)methyl]-5H-pyrimidin-4-one;trihydrochloride](/img/structure/B14751575.png)
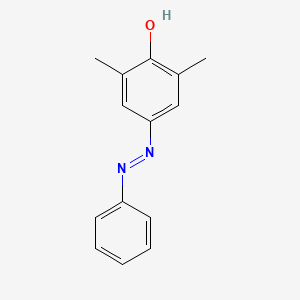
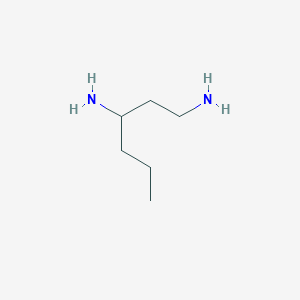
![[({[(1R,2R,3S,4R)-4-(6-amino-9H-purin-9-yl)-2,3-dihydroxycyclopentyl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid](/img/structure/B14751593.png)
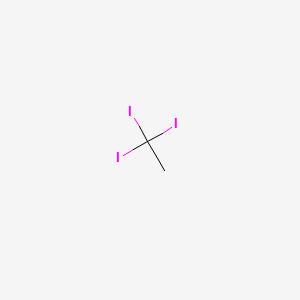
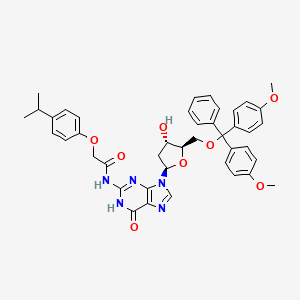

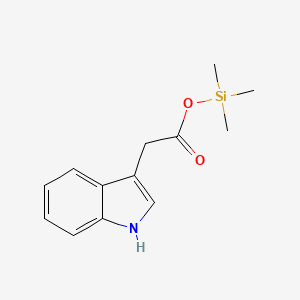
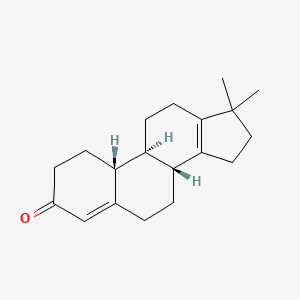
![2-Amino-4,8-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6h)-one](/img/structure/B14751625.png)
